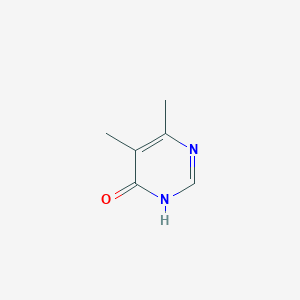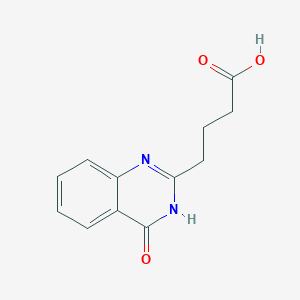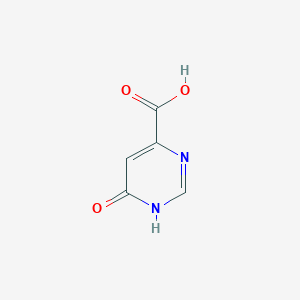
5,6-Dimethylpyrimidin-4-ol
Overview
Description
5,6-Dimethylpyrimidin-4-ol is a chemical compound with the molecular formula C6H8N2O . It is a type of pyrimidine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains two methyl groups and a hydroxyl group attached to the pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving 5,6-Dimethylpyrimidin-4-ol are not explicitly mentioned in the available literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions, but the specific reactions for this compound would require further investigation .
Scientific Research Applications
Metal Ion Complex Formation
5,6-Dimethylpyrimidin-4-ol forms complexes with various metal ions like Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). The infrared spectra of these complexes indicate that the pyrimidine bases bond to metal ions through the carbonyl group at C(4) (Dixon & Wells, 1986).
Photolysis and Photo-Dimers
Photolysis of 5,6-Dimethylpyrimidin-4-ol in degassed aqueous solution yields isomeric photo-dimers. These dimers form through dimerisation across the 5, 6-double bond and can revert to the original compound when heated or on photolysis (Sen & Wells, 1981).
Molecular Recognition in Pharmaceuticals
Pyrimidines, including derivatives of 5,6-Dimethylpyrimidin-4-ol, are significant in biology and medicine. They are present in DNA bases and play a crucial role in targeted drug action through molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Complex Formation with Phenols
Complexes formed by fusion of 5,6-Dimethylpyrimidin-4-ol derivatives with phenols are stable at high temperatures. Their melting and thermolysis are marked by endothermic effects (Erkin et al., 2017).
Antibacterial and Cytotoxic Activities
Derivatives of 5,6-Dimethylpyrimidin-4-ol have been studied for their antibacterial activities against pathogens like Bacillus pumilus and Staphylococcus aureus, and cytotoxicity against leukemia cell lines. Some compounds show moderate-to-significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).
Crystal Structure Analysis
5,6-Dimethylpyrimidin-4-ol compounds have been analyzed for their crystal structures, revealing insights into their molecular arrangements and potential for pharmaceutical applications (Yang et al., 2010).
Cocrystal Design
Cocrystals involving 5,6-Dimethylpyrimidin-4-ol derivatives have been designed, offering new ways to modify the chemical and physical properties of pharmaceuticals (Rajam et al., 2018).
Fluorescent Sensor Development
5,6-Dimethylpyrimidin-4-ol derivatives have been used to design fluorescent sensors for detecting metal ions like aluminum. These sensors can be applied in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Mechanism of Action
Target of Action
It is a chemical transformation product and its parent compound is pirimicarb .
Mode of Action
It is known to be a metabolite of pirimicarb, a carbamate insecticide . Carbamate insecticides generally work by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, leading to the insect’s paralysis and eventual death .
Pharmacokinetics
It is known to be persistent in the environment, suggesting that it may have a long half-life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethylpyrimidin-4-ol. It has been found to be persistent in the environment, suggesting that it may be resistant to degradation . .
properties
IUPAC Name |
4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKHJGXIOEURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577069 | |
| Record name | 5,6-Dimethylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34916-78-4 | |
| Record name | 5,6-Dimethyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34916-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)


![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)
![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
